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Compound of Interest

Compound Name: MethADP triammonium

Cat. No.: B15602495 Get Quote

Disclaimer: Initial searches for "MethADP triammonium" did not yield any relevant results. The

following guide is based on the strong assumption that the intended topic of interest is

Methadone, a well-documented synthetic opioid. All data and protocols presented herein

pertain to Methadone.

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and

signaling pathways of Methadone. It is intended for researchers, scientists, and professionals

in drug development seeking detailed information on this compound.

Discovery and History
Methadone was first synthesized in 1939 by German chemists Max Bockmühl and Gustav

Ehrhart at the I.G. Farbenkonzern.[1][2] The synthesis was part of a research program aimed at

developing analgesics with both painkilling and spasmolytic properties.[1] The compound was

initially designated Va 10820.[1] It was not until 1947 that it was given the generic name

"methadone" by the Council on Pharmacy and Chemistry of the American Medical Association.

[1] Following World War II, the patent rights for methadone were made widely available, and

commercial production was initiated in the United States by Eli Lilly and Company under the

trade name Dolophine.[1][2]

Initially developed as an analgesic, the utility of methadone in treating opioid abstinence

syndrome was recognized early on.[3] However, its potential as a maintenance therapy for

opioid addiction was not fully realized until the 1960s through the pioneering work of Dr. Mary

Jeanne Kreek and her colleagues at Rockefeller University. Their research demonstrated that
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methadone could relieve cravings and prevent withdrawal symptoms in heroin addicts without

producing the same euphoric effects.

Physicochemical Properties of Methadone
Property Value Reference

IUPAC Name
(RS)-6-(dimethylamino)-4,4-

diphenylheptan-3-one
[2]

Molecular Formula C21H27NO [4]

Molecular Weight 309.45 g/mol [5]

Onset of Action Rapid [2]

Elimination Half-life 15–55 hours [2]

Protein Binding 85–90% [2]

Metabolism
Liver (CYP3A4, CYP2B6, and

CYP2D6-mediated)
[2]

Excretion Urine, faeces [2]

Synthesis of Methadone
The synthesis of methadone typically involves the reaction of diphenylacetonitrile with 1-

dimethylamino-2-chloropropane. This reaction produces a mixture of two isomeric nitriles. The

desired high-melting nitrile, 2,2-Diphenyl-4-dimethylaminovaleronitrile, is then reacted with an

ethyl magnesium bromide (Grignard reagent) followed by hydrolysis to yield methadone.[6]

Step 1: Synthesis of 1-dimethylamino-2-chloropropane[6]

Cool a solution of 3.77g of 1-dimethylamino-2-propanol in 10ml of chloroform to

approximately 0°C with stirring.

Add a solution of 5.72g of freshly distilled thionyl chloride (SOCl2) in 2ml of chloroform.

Allow the reaction mixture to warm to room temperature over 30 minutes.
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Boil the mixture under reflux for another 30 minutes (ensure good ventilation as HCl and

SO2 gas are evolved).

Step 2: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile[6]

Prepare a suspension of 1.36g (0.034 mol) of finely ground sodium hydroxide in 10 ml of

dried DMF.

Add a solution containing 6.0g (0.031 mol) of diphenylacetonitrile in 8 ml of DMF at room

temperature.

After stirring the mixture for 15 minutes, add 4.1g (0.034 mol) of 1-dimethylamino-2-

chloropropane.

Heat the reaction mixture with stirring to about 50°C for approximately 1.5 hours and then

cool.

Step 3: Synthesis of Methadone[5]

Prepare a solution of ethyl magnesium bromide from 19.54g of magnesium and 84.66g of

ethyl bromide in 310 ml of dry ether.

Add a solution of 2,2-Diphenyl-4-dimethylaminovaleronitrile in xylene to the Grignard

reagent.

Reflux the reaction mixture for at least 240 minutes at a temperature ranging from 110°C to

115°C.

Remove the solvent by distillation.

Charge 154.47 ml of concentrated hydrochloric acid at a temperature ranging from 80°C to

90°C to hydrolyze the intermediate.

Purify the resulting methadone.
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Starting Materials

Intermediates

Reagents

Final Product

Diphenylacetonitrile 2,2-Diphenyl-4-dimethylaminovaleronitrile

 + Chloropropane
 + NaOH

1-dimethylamino-2-propanol 1-dimethylamino-2-chloropropane
 + SOCl2

Thionyl Chloride

Methadone

 1. + EtMgBr
 2. + HCl (Hydrolysis)

NaOH

Ethyl Magnesium Bromide

Conc. HCl

Click to download full resolution via product page

Caption: Workflow of Methadone synthesis from starting materials to the final product.

Signaling Pathways of Methadone
Methadone exerts its effects primarily through its interaction with opioid receptors. It is a potent

agonist at the µ-opioid receptor and also acts as an antagonist at the N-methyl-D-aspartate

(NMDA) receptor.[4][7]
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µ-Opioid Receptor Pathway:

Methadone binds to the µ-opioid receptor, a G-protein coupled receptor (GPCR).[8]

This binding activates the associated Gi protein.[8]

The activated Gi protein inhibits adenylate cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels.[8]

The Gi protein also activates inwardly rectifying potassium channels and inhibits voltage-

gated calcium channels.[8]

These actions result in hyperpolarization of the neuron and reduced neurotransmitter

release, which in turn blocks the transmission of pain signals.[8]

NMDA Receptor Antagonism:

Methadone acts as a noncompetitive antagonist at the NMDA receptor.[7][9]

By blocking the NMDA receptor, methadone reduces calcium influx and dampens a major

excitatory pain pathway in the central nervous system.[7][8] This mechanism is thought to

contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[7]

Toll-Like Receptor 4 (TLR4) Interaction:

Recent studies suggest that methadone can also bind to and activate Toll-like receptor 4

(TLR4).[10]

This interaction can trigger canonical NF-κB-mediated signaling pathways, leading to the

expression of cytokines.[10]
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Caption: Signaling pathways of Methadone involving µ-opioid, NMDA, and TLR4 receptors.

Quantitative Data
Quantitative analysis of methadone and its metabolites is crucial for pharmacokinetic studies

and clinical monitoring. A common method involves liquid-liquid extraction followed by mass

spectrometry.
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Analyte
Linearity Range (in
hair)

Recovery Reference

Methadone (MD) 0.5 - 50.0 ng/mg > 70% [11]

EDDP* 0.5 - 50.0 ng/mg > 70% [11]

EMDP** 1.0 - 50.0 ng/mg > 53% [11]

*EDDP: 2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium **EMDP: 2-ethyl-5-methyl-3,3-diphenyl-1-

pyrroline

Note: The provided search results did not contain specific IC50 values or binding affinities for

Methadone. The table above summarizes quantitative data from an analytical method for

detecting Methadone and its metabolites in hair samples.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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